molecular formula C12H19NO4 B2594823 1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate CAS No. 184368-74-9

1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate

Cat. No.: B2594823
CAS No.: 184368-74-9
M. Wt: 241.287
InChI Key: BNDRQMFIDHTNGI-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate (CAS 184368-74-9) is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C 12 H 19 NO 4 and a molecular weight of 241.28 g/mol, serves as a key protected precursor in synthetic pathways . It is characterized by its role as a dihydropyridine derivative, a class of compounds renowned for their diverse biological activities and foundational presence in pharmaceuticals, particularly as calcium channel blockers . In research settings, this ester-protected dihydropyridine is a valuable building block for the design and synthesis of novel molecular structures. Its core scaffold is integral to compounds investigated for potential therapeutic applications, including cardiovascular and anticancer agents . The tert-butyl and methyl ester protecting groups enhance the molecule's stability and manipulate its reactivity for further selective functionalization, making it a versatile intermediate for complex multi-step synthesis. Researchers utilize it to construct more elaborate molecules that can interact with biological targets like DNA or specific enzymes . This product is supplied with a guaranteed purity of 95% or higher . For safe handling and to maintain product integrity, it should be stored sealed in a dry environment at 2-8°C . Please note that this product is labeled with GHS warning statements H302, H315, H319, and H335, indicating potential hazards if mishandled . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for application in humans or animals.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h5H,6-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDRQMFIDHTNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184368-74-9
Record name 1-tert-butyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcohol solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted dihydropyridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Substituted dihydropyridines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacological agent. Research indicates that derivatives of dihydropyridines can function as calcium channel blockers, which are essential in treating conditions such as hypertension and certain cardiac disorders. The structural similarity of 1-tert-butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate to known active compounds suggests it may exhibit similar biological activities .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in the development of new pharmaceuticals. For example, it can be utilized in the synthesis of chiral compounds through asymmetric reactions and can also participate in cycloaddition reactions .

Case Study 1: Calcium Channel Blockers

A study focused on the design and synthesis of pyrimidobenzothiazole derivatives highlighted the role of dihydropyridine compounds as selective L-type calcium channel blockers. The findings suggest that similar structural motifs could enhance the efficacy and selectivity of new antihypertensive agents .

Case Study 2: Total Synthesis Approaches

Research into total synthesis methods has shown that dihydropyridine derivatives can facilitate complex molecular architectures through various coupling reactions. The versatility of these compounds allows chemists to explore diverse pathways for synthesizing biologically active molecules .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to interact with calcium channels, modulating their activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS No. Key Structural Differences Applications/Properties Reference
1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate 206111-40-2 Tert-butyl (C1), methyl (C4) esters on 5,6-dihydropyridine ring Pharmaceutical intermediate (e.g., mebudipine); moderate solubility in organic solvents
1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate 86447-11-2 Ethyl ester (C4); seven-membered azepine ring with higher saturation Broader ring size may alter binding affinity in drug design
1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate 155905-80-9 Methyl ester at C2 (vs. C4); tert-butyl at C1 Altered regiochemistry affects reactivity in nucleophilic substitutions
1-tert-Butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate 125097-83-8 Methyl ester at C3; fully saturated tetrahydropyridine ring Increased ring saturation enhances stability but reduces aromatic character
Di-tert-butyl 4-deuterio-2,6-dimethyl-1,4-dihydro-4-deuteriopyridine-3,5-dicarboxylate - Deuterium substitution at C4; dimethyl substituents at C2/C6 Isotopic labeling for metabolic studies; improved NMR traceability
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate 71233-25-5 Ketone group at C3; piperidine ring (vs. dihydropyridine) Reactive carbonyl group enables further functionalization (e.g., Grignard additions)

Key Insights :

Regiochemistry of Ester Groups :

  • The position of ester substituents (e.g., C1/C4 vs. C1/C2) significantly impacts reactivity. For instance, the C4-methyl ester in the target compound facilitates selective hydrolysis compared to C2-substituted analogs .
  • Tert-butyl esters universally enhance steric protection, reducing unintended side reactions in synthetic pathways .

Ring Saturation and Size: Fully saturated tetrahydropyridines (e.g., CAS 125097-83-8) exhibit greater stability but lack the conjugated π-system of dihydropyridines, limiting their utility in redox-active applications .

Functional Group Modifications: Deuterated analogs (e.g., ) are pivotal in pharmacokinetic studies, enabling precise tracking of drug metabolites .

Synthetic Methodologies :

  • The target compound’s synthesis aligns with Wittig cyclization strategies used for 5,6-dihydropyridines, whereas piperidine derivatives often require ketone-based cyclizations or reductive amination .

Biological Activity

1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate (CAS No. 184368-74-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Structure : The compound features a dihydropyridine core with tert-butyl and methyl substituents, which may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of dihydropyridine compounds, including those related to this compound, exhibit significant antitumor properties. For instance:

  • Cell Viability Assays : Compounds related to this structure have been evaluated for their effects on various cancer cell lines such as A549 (lung cancer) and PC-9 (non-small cell lung cancer). In one study, certain derivatives showed IC₅₀ values as low as 3.17 µM against these cell lines, indicating strong antiproliferative effects .
CompoundCell LineIC₅₀ (µM)
9ePC-93.83
9pH4603.17

These findings suggest that the dihydropyridine framework can be optimized for enhanced anticancer activity.

The biological activity of these compounds has been linked to several mechanisms:

  • Induction of Apoptosis : Compounds like 9e and 9p were shown to significantly increase apoptosis in treated cancer cells. Flow cytometry analysis revealed that concentrations of 8 µM led to notable apoptotic rates in both PC-9 and H460 cells .
  • Reactive Oxygen Species (ROS) Generation : The treatment with these compounds resulted in increased ROS levels, contributing to apoptosis and cellular stress responses .
  • Autophagy Pathway Activation : The expression of LC3 protein, a marker for autophagy, was significantly elevated in treated cells, indicating that these compounds may also promote autophagic processes alongside apoptosis .

Case Studies

Several case studies have documented the effects of related dihydropyridine derivatives:

  • Study on Dolutegravir Derivatives : A study synthesized derivatives bearing similar structures and evaluated their antitumor efficacy. The results indicated that modifications to the dihydropyridine structure could lead to enhanced biological activity against lung cancer cells .

Safety and Toxicity

Safety assessments are crucial when considering new therapeutic agents. Preliminary studies suggest that some derivatives exhibit low toxicity towards normal cells while maintaining efficacy against cancer cells . This characteristic is vital for developing potential therapeutic agents with minimized side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate, and what challenges arise during purification?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving tert-butyl and methyl ester protection. For example, a five-step procedure includes:

LDA-mediated deprotonation in THF/hexane at -78°C .

Acidic hydrolysis to remove protecting groups .

Palladium-catalyzed coupling under inert atmosphere .

  • Purification Challenges : Residual tert-butyl or methyl esters may complicate chromatography. Recrystallization in acetonitrile or diethyl ether is recommended, with monitoring via TLC or HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Framework :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with reference data. For example, tert-butyl groups typically show singlets at ~1.4 ppm (1H^1H) and 28 ppm (13C^{13}C) .
  • Mass Spectrometry : Use HRMS (ESI) to verify molecular weight (e.g., expected [M+H]+ = 299.36 g/mol) .
  • IR Spectroscopy : Confirm ester carbonyl stretches at ~1720–1740 cm1^{-1} .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Guidelines :

  • Use fume hoods for reactions involving volatile solvents (e.g., THF, DMF).
  • Wear nitrile gloves and safety goggles due to potential irritancy of tert-butyl esters.
  • Follow institutional Chemical Hygiene Plans, including 100% compliance with safety exams before experimental work .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Strategy : Combine quantum chemical calculations (e.g., DFT for transition state analysis) with ICReDD’s reaction path search methods to predict optimal conditions (e.g., temperature, solvent polarity). For example, simulate tert-butyl group stability under acidic hydrolysis .
  • Validation : Cross-reference computational predictions with experimental yields. A 10–15% deviation suggests recalibration of computational parameters .

Q. What experimental design principles resolve contradictions in yield data across literature reports?

  • Approach : Apply Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, reaction time). For instance:

  • Factorial Design : Test Pd(OAc)2_2 concentrations (0.5–2.0 mol%) and temperatures (40–100°C) .
  • Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05). Contradictions often arise from unoptimized solvent ratios or moisture sensitivity .

Q. How does steric hindrance from the tert-butyl group influence reactivity in downstream transformations?

  • Mechanistic Insight : The bulky tert-butyl group reduces nucleophilic attack at the 4-position, favoring regioselective modifications at the methyl ester. For example:

  • Hydrolysis : tert-butyl esters resist basic hydrolysis (pH >10) compared to methyl esters, enabling selective deprotection .
  • Cross-Coupling : Steric effects may limit Suzuki-Miyaura coupling efficiency unless bulky ligands (e.g., XPhos) are used .

Q. What role does this compound play in synthesizing complex heterocycles?

  • Application : It serves as a precursor for fused pyridine derivatives. For example:

  • Cyclization : React with nitriles under acidic conditions to form tetrahydroimidazopyridines (yields: 50–70%) .
  • Oxidation : Use m-CPBA to epoxidize the dihydropyridine ring, enabling access to oxepane scaffolds .

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